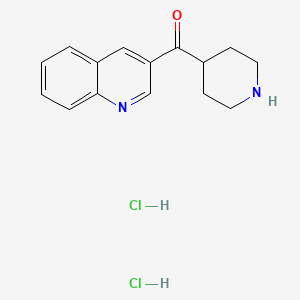

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride

Description

Properties

IUPAC Name |

piperidin-4-yl(quinolin-3-yl)methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.2ClH/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13;;/h1-4,9-11,16H,5-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMKAMLHLKAWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride typically involves the condensation of piperidine and quinoline derivatives. The reaction is carried out under controlled conditions, often using solvents like tetrahydrofuran. The process may involve multiple steps, including cyclization and substitution reactions, to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using bulk manufacturing techniques. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride has shown promising results in anticancer research. Studies indicate that derivatives of this compound exhibit significant antileukemic effects. For instance, one study reported a derivative achieving an IC50 value of 12 μM against K562 leukemia cells, demonstrating its potential as an effective treatment option .

Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. One derivative demonstrated an IC50 value of 19.85 μM, indicating its potential as a neuroprotective agent .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The position and nature of substituents on the piperidine and quinoline rings significantly impact potency. Modifications at the 4-position of the piperidine ring often enhance binding affinity towards target enzymes.

- Molecular Docking Studies : Computational analyses have provided insights into how structural variations affect binding interactions within enzyme active sites, aiding in predicting modifications that could yield more potent inhibitors .

Synthetic Routes

The synthesis of this compound typically involves reactions between piperidine derivatives and quinoline-based scaffolds. Various methods have been employed to enhance yield and purity, including microwave-assisted synthesis .

Case Study 1: Antileukemic Activity

In a study focused on synthesizing piperidine derivatives, one compound with a nitro group on the phenyl ring exhibited significant cytotoxicity against leukemia cells (K562), achieving an IC50 value indicative of potent activity .

Case Study 2: Cholinesterase Inhibition

Another investigation centered on Alzheimer's disease tested derivatives for AChE inhibition. One derivative showed an IC50 value as low as 9.68 μM, highlighting its potential for further development as a therapeutic agent against neurodegenerative diseases.

Summary Table of Biological Activities

| Activity | IC50 Value (μM) | Notes |

|---|---|---|

| Antileukemic | 12 | Effective against K562 leukemia cells |

| Cholinesterase Inhibition | 19.85 | Potential candidate for Alzheimer's treatment |

| Antimicrobial | Varies | Active against multiple bacterial strains |

Mechanism of Action

The mechanism of action of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Core Structural Differences

The compound’s quinoline-piperidine methanone framework distinguishes it from analogs with pyridine or simpler aromatic systems. Key structural variations among related dihydrochloride salts include:

| Compound Name | Aromatic System | Piperidine Substituents | Salt Form | Primary Application | Reference |

|---|---|---|---|---|---|

| Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride | Quinoline | None specified | Dihydrochloride | Research (assumed) | N/A |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridine | Aminomethyl | Dihydrochloride | R&D (general) | |

| (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride | Pyridine | Methyl, 3-chlorophenyl ethyl | Hydrochloride | Pharmaceutical intermediate | |

| Diphenylpyraline hydrochloride | Benzene | Diphenylmethoxy, methyl | Hydrochloride | Antihistaminic | |

| 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate | Pyridine | Hydroxyl | Dihydrochloride hydrate | Not specified |

Key Observations :

- Substituents: Functional groups like aminomethyl () or chlorophenyl ethyl () influence solubility, steric bulk, and target selectivity. The target compound’s lack of complex substituents may prioritize simplicity for modular derivatization.

- Salt Forms: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides (), critical for in vivo bioavailability .

Functional and Therapeutic Profiles

- Antihistaminic Activity: Diphenylpyraline hydrochloride () demonstrates the therapeutic relevance of piperidine derivatives in allergy management, though its diphenylmethoxy group contrasts with the target’s quinoline system.

- Chelation and Metal Binding : Trientine dihydrochloride (), while structurally distinct, highlights the utility of dihydrochloride salts in enhancing solubility for metal-chelating agents—a property that may extend to the target compound in drug formulations .

- Polymerization Initiators: Azoamidine dihydrochlorides () underscore non-pharmaceutical applications of dihydrochloride salts, though their reactive azo groups differ fundamentally from the target’s stable methanone bridge .

Biological Activity

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes:

- CCR5 Receptor Antagonism : The compound acts as an antagonist to the CCR5 receptor, which plays a critical role in HIV-1 entry into cells. By inhibiting this receptor, the compound may prevent or slow the progression of HIV infection.

- Enzyme Inhibition : Research has shown that derivatives of quinoline, including those with piperidine moieties, can inhibit acetyl-CoA carboxylases (ACCs), which are important in fatty acid metabolism. Compounds similar to this compound have demonstrated moderate to good inhibitory activity against ACC1 and ACC2, with IC50 values indicating their potency .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antibacterial Activity : Various studies indicate that quinoline derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential effectiveness in treating bacterial infections .

- Anticancer Potential : The compound may also have anticancer properties, as piperidine derivatives are often investigated for their ability to inhibit tumor growth and proliferation .

Case Studies and Experimental Data

- Inhibitory Activity Against ACCs :

- Antibacterial Efficacy :

Data Table: Summary of Biological Activities

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| CCR5 Antagonism | Inhibits HIV entry into cells | Not specified |

| ACC Inhibition | Inhibits fatty acid metabolism | ACC1: 189 nM; ACC2: 172 nM |

| Antibacterial | Effective against Gram-positive/negative bacteria | MIC: 50 µM (E. coli), 75 µM (S. agalactiae) |

| Anticancer | Potential inhibition of tumor growth | Not specified |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to prevent inhalation of aerosols .

- Storage : Store in tightly sealed glass containers, away from heat and direct sunlight, in a cool, dry environment .

- Emergency Measures : In case of skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes and seek medical attention .

- Incompatibilities : Avoid contact with strong oxidizing agents to prevent hazardous reactions .

Q. What synthetic methodologies are commonly employed for synthesizing piperidinyl-quinolinyl methanone derivatives?

- Methodological Answer :

- Mannich Reaction : A common approach for similar compounds involves reacting amines (e.g., phenethylamine hydrochloride) with ketones (e.g., substituted acetophenones) in the presence of paraformaldehyde .

- Purification : Use recrystallization or column chromatography to isolate the product, as described for structurally related piperidine derivatives .

- Characterization : Confirm purity via HPLC and structural identity using NMR and mass spectrometry .

Q. How does the dihydrochloride form influence the compound’s physicochemical properties compared to the free base?

- Methodological Answer :

- Solubility : The dihydrochloride salt typically exhibits higher aqueous solubility than the free base, facilitating in vitro assays .

- Stability : The salt form may enhance thermal stability but requires protection from moisture to avoid hydrolysis .

- Bioavailability : Protonation of the piperidine nitrogen in the dihydrochloride form can improve membrane permeability in pharmacological studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Screening : Use antimicrobial assays (e.g., broth microdilution) against gram-positive/negative bacteria, referencing protocols for octenidine dihydrochloride .

- Cytotoxicity Testing : Employ fibroblast or HeLa cell lines with MTT assays to assess IC₅₀ values, ensuring controls for solvent effects .

- In Vivo Models : For targeted applications (e.g., CNS), utilize rodent models with pharmacokinetic profiling to measure blood-brain barrier penetration .

Q. What strategies are recommended for resolving contradictions in toxicity data across different sources for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare SDS entries from multiple suppliers (e.g., Kishida Chemical vs. Combi-Blocks ) to identify consensus safety guidelines.

- Pilot Toxicity Assays : Conduct acute toxicity tests (e.g., LD₅₀ in zebrafish) to supplement limited existing data .

- Literature Review : Analyze peer-reviewed studies on structurally analogous compounds (e.g., 3-Methyl-4-piperidone hydrochloride ) to infer potential hazards.

Q. What analytical techniques are critical for characterizing the purity and stability of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities; validate with certified reference standards .

- Spectroscopy : FT-IR to confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹) and ¹H/¹³C NMR for structural elucidation .

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic and oxidative stability .

Q. How should researchers assess the environmental impact of this compound in laboratory waste?

- Methodological Answer :

- Waste Classification : Confirm non-marine pollutant status per MARPOL Annex III .

- Neutralization Protocols : Treat acidic waste with sodium bicarbonate before disposal to mitigate HCl release .

- Regulatory Compliance : Align with local guidelines for organic salts, including incineration at licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.